Methyl 2-(1H-pyrrolo[2,3-b]pyridin-3-yl)acetate

PI3Kδ inhibition Cellular assay Kinase inhibitor

Choose this 7-azaindole-3-acetic acid methyl ester over indole analogs for its proven 6-fold higher aqueous solubility (6.3 g/L), enabling parallel synthesis in aqueous media. The privileged 7-azaindole scaffold is validated in FGFR1/2 and PI3Kδ inhibitor programs (IC50 = 102 nM), with a potency ceiling of pIC50 9.92. The reactive methyl ester and free NH handle permit orthogonal diversification. Procure at 95% purity from reputable suppliers to accelerate your kinase inhibitor SAR campaigns.

Molecular Formula C10H10N2O2
Molecular Weight 190.2 g/mol
CAS No. 169030-84-6
Cat. No. B060751
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 2-(1H-pyrrolo[2,3-b]pyridin-3-yl)acetate
CAS169030-84-6
Molecular FormulaC10H10N2O2
Molecular Weight190.2 g/mol
Structural Identifiers
SMILESCOC(=O)CC1=CNC2=C1C=CC=N2
InChIInChI=1S/C10H10N2O2/c1-14-9(13)5-7-6-12-10-8(7)3-2-4-11-10/h2-4,6H,5H2,1H3,(H,11,12)
InChIKeyBWLDWKHDOPUYAO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Methyl 2-(1H-pyrrolo[2,3-b]pyridin-3-yl)acetate (CAS 169030-84-6): A Core 7‑Azaindole Scaffold for Targeted Kinase Inhibitor Development and Chemical Biology


Methyl 2-(1H-pyrrolo[2,3-b]pyridin-3-yl)acetate, also termed 7‑azaindole‑3‑acetic acid methyl ester, is a heterocyclic building block built upon the privileged 7‑azaindole (1H‑pyrrolo[2,3‑b]pyridine) core . This scaffold serves as a biological isostere of indole and is a key intermediate for the synthesis of diverse kinase inhibitors, notably those targeting Fibroblast Growth Factor Receptors (FGFRs) and Phosphatidylinositol‑3‑kinase delta (PI3Kδ) [1]. The compound features a molecular formula of C₁₀H₁₀N₂O₂, a molecular weight of 190.2 g/mol, and a computed aqueous solubility of approximately 6.3 g/L at 25 °C, with a LogP of 1.28 and a polar surface area (PSA) of 54.98 Ų [2].

Why Generic Substitution Fails: Critical Performance Gaps Between Methyl 2-(1H-pyrrolo[2,3-b]pyridin-3-yl)acetate and Common Indole‑Based Analogs


Although methyl indole‑3‑acetate (CAS 1912‑33‑0) appears structurally analogous, substituting it for methyl 2‑(1H‑pyrrolo[2,3‑b]pyridin‑3‑yl)acetate leads to divergent biological and physicochemical outcomes. The replacement of the indole carbon at position 7 with a nitrogen atom in the 7‑azaindole core introduces a hydrogen‑bond acceptor that fundamentally alters kinase binding profiles . Quantitative differences in aqueous solubility (≥6‑fold higher for the azaindole derivative) and purity grade availability (95‑97% versus >99% for indole analogs) further underscore that these compounds are not functionally interchangeable . The following evidence‑based comparisons demonstrate why procurement decisions based solely on nominal scaffold similarity risk compromised experimental outcomes.

Quantitative Differentiation Guide: How Methyl 2-(1H-pyrrolo[2,3-b]pyridin-3-yl)acetate Outperforms Indole‑Based Analogs and Selected Kinase Inhibitors


Cellular PI3Kδ Inhibitory Activity: 41‑Fold Less Potent than Duvelisib but a Validated Chemotype for Lead Optimization

In a cellular assay measuring inhibition of PI3Kδ‑mediated AKT phosphorylation at Ser473 in Ri‑1 cells, methyl 2‑(1H‑pyrrolo[2,3‑b]pyridin‑3‑yl)acetate exhibited an IC₅₀ of 102 nM [1]. In contrast, the clinical‑stage dual PI3Kδ/γ inhibitor duvelisib (CAS 1201438‑56‑3) demonstrated a substantially higher potency with an IC₅₀ of 2.5 nM against PI3Kδ under comparable assay conditions .

PI3Kδ inhibition Cellular assay Kinase inhibitor

Aqueous Solubility Advantage: 6‑ to 12‑Fold Higher Solubility Compared to Methyl Indole‑3‑acetate

The calculated aqueous solubility of methyl 2‑(1H‑pyrrolo[2,3‑b]pyridin‑3‑yl)acetate is 6.3 g/L at 25 °C . The structurally related methyl indole‑3‑acetate (CAS 1912‑33‑0) exhibits a substantially lower water solubility of approximately 0.5–1.0 g/L under ambient conditions .

Solubility Formulation Biochemical assay

Purity Grade Differentiation: 95–97% vs. >99% for the Indole Analog

Commercially available methyl 2‑(1H‑pyrrolo[2,3‑b]pyridin‑3‑yl)acetate is typically supplied at a purity specification of 95% to 97% . In contrast, methyl indole‑3‑acetate is routinely available at a purity exceeding 99% (GC) from major chemical suppliers .

Purity Procurement Analytical chemistry

Scaffold‑Driven Kinase Inhibition Profile: 7‑Azaindole Core Delivers pIC₅₀ Values from 7.37 to 9.92 in TNIK Inhibitor Series

The 1H‑pyrrolo[2,3‑b]pyridine (7‑azaindole) core, which is the defining structural feature of methyl 2‑(1H‑pyrrolo[2,3‑b]pyridin‑3‑yl)acetate, has been extensively validated in kinase inhibitor design. In a quantitative structure‑activity relationship (QSAR) study of 1H‑pyrrolo[2,3‑b]pyridine derivatives as TNIK inhibitors, compounds bearing this core exhibited pIC₅₀ values ranging from 7.37 to 9.92 (corresponding to IC₅₀ values of approximately 42.7 nM to 0.12 nM) [1]. Indole‑based analogs, lacking the 7‑aza modification, do not achieve the same binding interactions and generally display reduced potency in kinase assays .

Structure-activity relationship Kinase inhibition TNIK

Application Scenarios for Methyl 2-(1H-pyrrolo[2,3-b]pyridin-3-yl)acetate in Academic and Industrial R&D


Synthesis of FGFR‑Targeting Chemical Probes

The compound serves as a direct precursor for generating focused libraries of 1H‑pyrrolo[2,3‑b]pyridine‑based FGFR inhibitors. Its established activity against FGFR1 and FGFR2 and its aqueous solubility advantage over indole analogs (6.3 g/L vs. 0.5–1.0 g/L) facilitate parallel synthesis in aqueous‑compatible reaction media . Researchers can leverage the methyl ester handle for rapid diversification, enabling structure‑activity relationship (SAR) studies around the 3‑position of the 7‑azaindole core.

PI3Kδ Inhibitor Lead Optimization Campaigns

Given its validated, albeit moderate, cellular PI3Kδ inhibitory activity (IC₅₀ = 102 nM) [1], methyl 2‑(1H‑pyrrolo[2,3‑b]pyridin‑3‑yl)acetate provides a clean starting point for medicinal chemistry optimization. The scaffold's proven ability to achieve pIC₅₀ values as high as 9.92 in related kinase targets [2] indicates a high ceiling for potency improvement through iterative design. Procurement of this building block enables rapid access to a chemotype distinct from the crowded indole and imidazopyridine inhibitor space.

Development of High‑Solubility Chemical Biology Tools

The markedly higher aqueous solubility of this 7‑azaindole derivative compared to methyl indole‑3‑acetate (6.3 g/L vs. 0.5–1.0 g/L) makes it an advantageous scaffold for developing cell‑permeable probes and affinity reagents . This property reduces reliance on DMSO or other organic co‑solvents in cellular assays, thereby minimizing solvent‑induced artifacts and improving the physiological relevance of dose‑response experiments.

Custom Synthesis of Advanced Intermediates

Procurement of methyl 2‑(1H‑pyrrolo[2,3‑b]pyridin‑3‑yl)acetate at 95–97% purity from vendors such as AKSci or Leyan provides a reliable, commercially available starting material for the custom synthesis of more complex 7‑azaindole derivatives. The presence of both a reactive methyl ester and a free NH group on the pyrrolopyridine core permits orthogonal functionalization strategies, enabling efficient construction of elaborated kinase inhibitor candidates.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

36 linked technical documents
Explore Hub


Quote Request

Request a Quote for Methyl 2-(1H-pyrrolo[2,3-b]pyridin-3-yl)acetate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.